2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Overview
Description
The compound “2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a derivative of dibenzo[b,f][1,4]oxazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of various central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves the use of optically active forms which can be obtained by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .
Molecular Structure Analysis
The molecular formula of this compound is C22H17FN2O4. It has a molecular weight of 392.386.
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
Solid Support Synthesis and Chemical Libraries
Research into similar dibenzoxazepin compounds has led to efficient assembly methodologies on solid supports, highlighting their potential in creating diverse chemical libraries. For instance, the synthesis of dibenz[b,f]oxazepin-11(10H)-ones via SNAr methodology on AMEBA resin demonstrates the flexibility and high purity (>90%) of final products, indicating a route for developing libraries of compounds for screening in various biological assays (Xiaohu Ouyang et al., 1999).
Novel Anti-inflammatory Agents
Compounds with a similar structure have been synthesized for potential anti-inflammatory applications. Research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives revealed significant anti-inflammatory activity, showcasing the potential of similar structures in developing new anti-inflammatory drugs (K. Sunder et al., 2013).
Photovoltaic Efficiency and Ligand-Protein Interactions
Spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs, including those with similar structural features, have shown promising results in photovoltaic efficiency modeling for dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency and potential in nonlinear optical (NLO) activities. Additionally, molecular docking studies have identified potential for ligand-protein interactions, suggesting applications in drug discovery and development (Y. Mary et al., 2020).
Radioligand Development for Neuroimaging
Synthesis of radiolabeled compounds, such as (S,S)-CFMME and (R)-OHDMI, based on similar structural frameworks, has been explored for potential use in imaging central norepinephrine transporters with positron emission tomography (PET). These studies underline the relevance of dibenzoxazepin derivatives in developing novel radioligands for neuroimaging purposes, contributing to our understanding of neurological disorders and facilitating drug development (M. Schou et al., 2006).
Antitumor Activity
Research into glycine derivatives containing 5-fluorouracil, with structural similarities, has indicated certain in vitro antitumor effects. This suggests the potential application of 2-(4-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide in cancer research, particularly in synthesizing compounds with antitumor properties (Lan Yun-jun, 2011).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4/c1-25-18-4-2-3-5-20(18)29-19-11-8-15(12-17(19)22(25)27)24-21(26)13-28-16-9-6-14(23)7-10-16/h2-12H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFYMCKKGJJXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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